![molecular formula C18H18N4O2 B2971822 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034448-84-3](/img/structure/B2971822.png)
2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed innovative methods for synthesizing indole and pyrrolidine derivatives, showcasing the chemical versatility and potential of compounds similar to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone. For instance, a Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration of pyridine propargylic alcohols has been employed to efficiently synthesize indolizine, pyrrolone, and indolizinone heterocycles, highlighting a method that could be applicable or inspire approaches for synthesizing complex molecules like 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (Smith et al., 2007).
Biological Activities and Applications
The scientific interest in compounds structurally related to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone extends into their biological activities, particularly as potential therapeutic agents. Studies have identified molecules with similar structural features exhibiting binding affinities to biological targets. For example, derivatives of 2-pyridin-2-yl-1H-indole have shown significant estrogen receptor binding affinity and photophysical properties, suggesting potential applications in bioactive molecule development (Kasiotis & Haroutounian, 2006).
Drug Design and Disease Treatment
The search for inhibitors of vital proteins in disease processes has led to the identification of small molecules with promising inhibitory activities. A study on the SARS-CoV-2 main viral protease (3CLpro) utilized ensemble docking and Linear Interaction Energy (LIE) calculations to identify potential inhibitors, highlighting the role of complex molecular designs in developing treatments for emerging diseases (Jukič et al., 2020).
Advanced Materials and Sensing Technologies
Research on heterocyclic compounds, including those related to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, has also ventured into materials science. The synthesis of new heterocyclic structures has implications for developing advanced materials with potential applications in sensing, imaging, and environmental monitoring. The creation of long-wavelength fluorescent emitters sensitive to solvent polarity and pH demonstrates the intersection of synthetic chemistry and materials science (Kasiotis & Haroutounian, 2006).
properties
IUPAC Name |
2-indol-1-yl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-21-9-5-14-3-1-2-4-16(14)21)22-10-6-15(12-22)24-17-11-19-7-8-20-17/h1-5,7-9,11,15H,6,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYNQWASOWPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone |
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